molecular formula C22H20N2O4S B2657112 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one CAS No. 384362-45-2

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

Cat. No.: B2657112
CAS No.: 384362-45-2
M. Wt: 408.47
InChI Key: VCIKTINLLZWWQO-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as L-proline and solvents like dimethylformamide (DMF) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include ketones, reduced benzothiazole derivatives, and substituted morpholine derivatives. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydroorotase and DNA gyrase, leading to antimicrobial effects . Additionally, its ability to interact with cellular receptors and signaling pathways contributes to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is unique due to its combination of benzothiazole, chromenone, and morpholine functionalities. This unique structure imparts a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-13-19(22-23-16-4-2-3-5-18(16)29-22)20(26)14-6-7-17(25)15(21(14)28-13)12-24-8-10-27-11-9-24/h2-7,25H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIKTINLLZWWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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